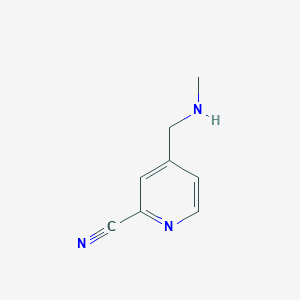
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate hexanoic acid derivative, which undergoes esterification with methoxyethanol in the presence of an acid catalyst. The resulting ester is then subjected to aminomethylation using formaldehyde and a primary amine under basic conditions. Finally, the compound is treated with trifluoroacetic acid to introduce the trifluoroacetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, the aminomethyl group can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethyl acetate: Shares the methoxyethyl group but lacks the aminomethyl and trifluoroacetic acid moieties.
3-(Aminomethyl)-5-methylhexanoic acid: Contains the aminomethyl and hexanoic acid components but lacks the methoxyethyl and trifluoroacetic acid groups.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate; trifluoroacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroacetic acid moiety, in particular, enhances its stability and reactivity, making it a valuable compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C13H24F3NO5 |
|---|---|
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
2-methoxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H23NO3.C2HF3O2/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3;3-2(4,5)1(6)7/h9-10H,4-8,12H2,1-3H3;(H,6,7) |
Clave InChI |
WROWPCABRKCURM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)OCCOC)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)



![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

